Copper nitride (Cu3N)

Description

Copper nitride (Cu₃N) is a metastable semiconductor with a cubic anti-ReO₃ crystal structure (space group Pm3m), characterized by a lattice parameter of ~3.817 Å and a density of 6.1 g/cm³ . Cu₃N exhibits tunable electrical conductivity (10⁻³–10⁻² S·cm⁻¹) and optical bandgaps (1.45–2.25 eV), making it suitable for applications in photovoltaics, electrocatalysis, and energy storage . The material’s flexibility in accommodating dopants (e.g., Ag, Pd, Ti) into its lattice vacancies enables precise control over its electronic and catalytic properties .

Propriétés

IUPAC Name |

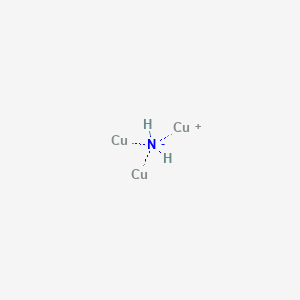

azanide;copper;copper(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Cu.H2N/h;;;1H2/q;;+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIHHHHNLGDDRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH2-].[Cu].[Cu].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu3H2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1308-80-1 | |

| Record name | Copper nitride (Cu3N) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001308801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper nitride (Cu3N) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tricopper nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

Copper nitride (Cu3N) is a compound that has garnered attention in various fields, particularly due to its unique properties and potential applications. This article explores the biological activity of Cu3N, focusing on its synthesis, structural characteristics, photocatalytic properties, and potential biomedical applications.

Copper nitride is a metastable semiconductor with a crystal structure that exhibits interesting optical and electronic properties. It can be synthesized through various methods, including reactive sputtering and chemical vapor deposition. The biological activity of Cu3N is primarily linked to its photocatalytic capabilities and its interactions at the cellular level.

2. Synthesis of Copper Nitride

Cu3N can be synthesized using several methods, which influence its morphology and properties:

- Reactive Sputtering : This method produces thin films of Cu3N with varying structural orientations. The films exhibit conductivity and optical absorption properties suitable for photocatalytic applications .

- Chemical Methods : Techniques such as the reaction of copper(II) acetate with ammonia in long-chain alcohols yield nanoparticles with different morphologies, including nanoflowers and nanocubes .

3. Structural Properties

The structural characteristics of Cu3N are crucial for its biological activity:

- Crystal Structure : Cu3N typically adopts a ReO3-type structure with a lattice constant ranging from 3.808 to 3.828 Å . The presence of vacancies and self-doping in the crystal lattice enhances its photocatalytic efficiency.

- Optical Properties : Cu3N has an optical band gap of approximately 2.0 eV, which allows it to absorb visible light effectively .

4. Photocatalytic Activity

One of the most significant aspects of Cu3N's biological activity is its photocatalytic properties:

- Degradation of Pollutants : Cu3N has shown remarkable efficiency in degrading organic pollutants such as methyl orange, achieving degradation ratios exceeding 99% within 30 minutes under UV light exposure . This capability is attributed to the generation of hydroxyl radicals (), which are highly reactive oxidizing agents.

| Pollutant | Degradation Ratio | Time (min) |

|---|---|---|

| Methyl Orange | 99.5% | 30 |

5. Biological Applications

The biological activity of Cu3N extends beyond environmental applications:

- Antimicrobial Properties : Preliminary studies suggest that Cu3N exhibits antimicrobial effects, making it a candidate for biomedical applications such as coatings for medical devices or wound dressings.

- Cellular Interactions : Research into the cellular interactions of Cu3N nanoparticles indicates potential cytotoxic effects on certain cancer cell lines while promoting cell viability in others, suggesting a dual role in therapeutic applications .

6. Case Studies and Research Findings

Several studies have highlighted the potential applications and implications of Cu3N in biology:

- A study demonstrated that Cu3N nanoparticles could effectively inhibit bacterial growth, indicating their potential use in antimicrobial coatings .

- Another investigation focused on the photocatalytic degradation of pollutants by Cu3N, emphasizing its ability to mineralize organic contaminants into harmless substances .

7. Conclusion

Copper nitride (Cu3N) presents a promising avenue for research due to its unique properties and biological activity. Its effective photocatalytic capabilities position it as an essential material for environmental remediation, while its potential antimicrobial properties open new possibilities in biomedical applications. Continued research into the synthesis methods and biological interactions will further elucidate the full scope of Cu3N's utility.

Applications De Recherche Scientifique

Applications in Electronics

2.1 Thin-Film Transistors and Integrated Circuits

Cu₃N has been explored as a material for thin-film transistors (TFTs) and integrated circuits due to its semiconducting properties. The ability to control its electrical conductivity through doping allows for the development of both n-type and p-type materials, which are essential for creating complementary metal-oxide-semiconductor (CMOS) circuits .

2.2 Resistive Random Access Memory

Recent studies have indicated that Cu₃N can be utilized in resistive random access memory (ReRAM) devices. Its resistive switching behavior is attributed to the formation and dissolution of conductive filaments within the material, making it a promising candidate for next-generation memory technologies .

Energy Storage Applications

3.1 Lithium-Ion Batteries

Cu₃N has shown potential as an electrode material in lithium-ion batteries, demonstrating excellent performance in terms of capacity and cycle stability. Its high electrochemical activity facilitates efficient charge storage, which is critical for enhancing battery performance .

3.2 Supercapacitors

The compound’s unique properties also make it suitable for supercapacitor applications. Cu₃N can be integrated into supercapacitor designs to improve energy density and power delivery capabilities due to its favorable charge transport characteristics .

Solar Energy Conversion

4.1 Photovoltaic Applications

Copper nitride is emerging as a promising light absorber material for thin-film solar cells. The tunable band gap allows for optimization in solar energy conversion efficiency. Studies have shown that Cu₃N thin films can be fabricated using various deposition techniques such as reactive magnetron sputtering, yielding films with suitable optical properties for photovoltaic applications .

| Parameter | Value |

|---|---|

| Band Gap Energy | 1.4 - 1.8 eV |

| Preferred Orientation | (100) to (111) |

| Deposition Technique | Reactive RF Magnetron Sputtering |

| Substrate Types | Glass, Silicon |

Case Studies

5.1 Fabrication Techniques

A study conducted on the fabrication of Cu₃N thin films via reactive radio-frequency magnetron sputtering highlighted the effects of RF power on film properties. The results indicated that increasing RF power improved the structural quality and optical characteristics of the films, making them more suitable as solar absorbers .

5.2 Performance in Solar Cells

In another case study, Cu₃N was evaluated as a solar absorber material where it displayed strong absorption characteristics in the visible range, confirming its potential as an alternative to traditional silicon-based solar cells .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Thermodynamic Properties

Cu₃N’s anti-ReO₃ structure contrasts with the spinel structure of Sn₃N₄ and the rock-salt structure of TiN. Unlike TiN, which is thermodynamically stable at high temperatures, Cu₃N is metastable and decomposes at moderate temperatures (~200–300°C) . A comparative analysis of thermodynamic parameters is shown below:

| Compound | Structure | ΔHf (eV/N) | Decomposition Temp. (°C) | Synthesis Method |

|---|---|---|---|---|

| Cu₃N | Anti-ReO₃ | 0.8 | 200–300 | Solvothermal, Sputtering |

| Sn₃N₄ | Spinel | 0.4 | 450 | High-temperature ammonolysis |

| TiN | Rock-salt | -3.4 | >1200 | CVD, PVD |

| CuTaN₂ | Layered | N/A | >400 | Reactive sputtering |

Cu₃N’s lower thermodynamic stability facilitates low-temperature synthesis (130–200°C via solvothermal methods) compared to Sn₃N₄ and TiN, which require extreme conditions .

Electronic and Optical Properties

Cu₃N’s direct bandgap (1.45–2.25 eV) is narrower than TiO₂ (3.2 eV), enabling better visible-light absorption for photocatalysis . Doping with Ag or Pd reduces its bandgap further (e.g., Cu₃N:Ag films show a 1.71 eV indirect gap), enhancing photocurrent generation . In contrast, TiN exhibits metallic conductivity, limiting its use in semiconducting applications.

Catalytic Performance

Cu₃N demonstrates superior catalytic activity for the oxygen reduction reaction (ORR) and hydrogen evolution reaction (HER) compared to copper sulfides (CuS) and phosphides (Cu₃P). For example:

- RHE), approaching Pt/C (0.85 V) .

- HER Activity: Cu₃N nanoparticles exhibit an overpotential of 190 mV (at 10 mA/cm²), outperforming CuO (320 mV) .

In CO₂ reduction, Cu₃N selectively produces formate with 85% Faradaic efficiency, whereas Cu₂O favors ethylene but suffers from rapid deactivation .

Mechanical and Elastic Properties

First-principles calculations reveal Cu₃N’s bulk modulus (134 GPa) and shear modulus (54 GPa) are lower than TiN (285 GPa and 175 GPa), indicating greater ductility . Its Poisson’s ratio (0.31) confirms ionic bonding character, contrasting with the covalent-dominated TiN .

Thermal Stability and Defect Tolerance

Cu₃N’s decomposition into Cu and N₂ at 250°C limits high-temperature applications compared to Sn₃N₄ (stable up to 450°C) . However, its defect-tolerant electronic structure—due to anti-bonding valence band maxima—allows stable performance in photovoltaic devices despite lattice imperfections .

Key Research Findings

- Doping Effects : Pd-doped Cu₃N (Cu₃PdN) exhibits metallic conductivity (10³ S·cm⁻¹), enabling use as a current collector in batteries .

- Photovoltaic Potential: Cu₃N films deposited via RF sputtering achieve a refractive index of 2.3 and absorption coefficients >10⁵ cm⁻¹, rivaling silicon .

- Synthesis Advances: Solution-based methods yield Cu₃N nanocrystals at 130°C, avoiding the high-energy processes required for TiN .

Q & A

Advanced Research Question

- Ag doping : Substitutional Ag at Cu sites reduces visible-region bandgap (2.0 eV → 1.5 eV), enhancing charge transfer in oxygen reduction reactions (ORR) .

- Pd doping : Cu₃PdN becomes semi-metallic, improving CO₂ reduction selectivity .

Methodology : XPS and EPR confirm dopant incorporation; DFT projects Pd 4d states near the Fermi level .

What experimental approaches optimize Cu₃N-based heterojunctions (e.g., Cu₃N/CuI) for optoelectronic applications?

Advanced Research Question

- Interface engineering : γ-CuI/Cu₃N heterojunctions exhibit rectifying IV curves due to n-type Cu₃N and p-type CuI .

- Strain analysis : HRTEM reveals lattice mismatch-induced strain, mitigated by annealing .

Characterization : Transient absorption spectroscopy measures sub-picosecond carrier lifetimes, limiting photovoltaic efficiency .

How do nitrogen vacancies in Cu₃N influence electrocatalytic performance (e.g., nitrate-to-ammonia conversion)?

Advanced Research Question

- Vacancy creation : Graphdiyne (GDY) supports stabilize N vacancies, enhancing NO₃⁻ adsorption and *H· radical generation .

- Mechanistic insights : In situ XAFS/EPR show dynamic Cu²⁺/Cu⁺ redox cycles during NH₃ synthesis .

Performance Metrics : Cu₃N/GDY achieves 98.1% Faradaic efficiency at -0.9 V vs. RHE .

What computational models explain bipolar self-doping (n-/p-type) in Cu₃N?

Advanced Research Question

- Defect thermodynamics : NEXAFS and DFT reveal oxygen substitution (O_N) as a low-energy donor defect, enabling n-type behavior .

- Kinetic control : Low-temperature synthesis (<120°C) traps Cu vacancies, inducing p-type conductivity .

Validation : Hall effect measurements correlate carrier concentration with annealing conditions .

How do synthesis routes affect Cu₃N’s morphology (e.g., nanocubes vs. nanowires)?

Basic Research Question

- Nanocubes : Oleylamine-mediated growth produces 20–30 nm cubes via oriented attachment .

- Nanowires : NH₃ reduction of CuO nanowires yields core-shell Cu₂O/Cu₃N structures with polycrystalline shells .

Imaging : SAED and HRTEM confirm cubic phase and epitaxial relationships .

What strategies mitigate Cu₃N’s oxidation during ambient storage?

Basic Research Question

- Surface passivation : Cu₂O shells protect Cu₃N nanowires from H₂O/O₂ .

- Storage conditions : Argon gloveboxes (<0.1 ppm O₂) prevent Cu₃N → CuO transformation .

How does Cu₃N compare to other metal nitrides in catalytic applications?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.